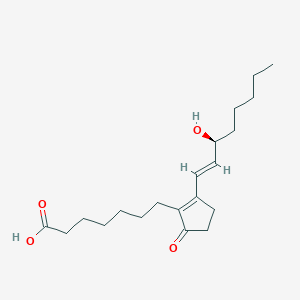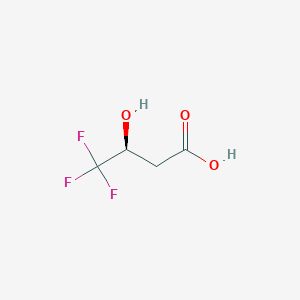
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one, also known as DMHP, is a synthetic compound that belongs to the family of pyrrolidinones. It is a psychoactive substance that has been studied for its potential use in scientific research. DMHP is known to have a similar chemical structure to other psychoactive substances, such as phencyclidine (PCP) and ketamine.
作用機序
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one is believed to work by blocking the NMDA receptor, which leads to a decrease in the release of glutamate, an excitatory neurotransmitter. This blockage also leads to an increase in the release of dopamine and serotonin, which are involved in mood regulation. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been shown to have a similar mechanism of action to other psychoactive substances, such as PCP and ketamine.
生化学的および生理学的効果
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, which suggests a stimulant effect. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has also been shown to increase the release of dopamine and serotonin in the brain, which suggests a potential antidepressant effect. However, the exact biochemical and physiological effects of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one are not fully understood and require further study.
実験室実験の利点と制限
One advantage of using 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one in lab experiments is that it has a similar chemical structure to other psychoactive substances, such as PCP and ketamine. This makes it a potential candidate for the study of neurological disorders. However, one limitation of using 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring substances in the brain.
将来の方向性
There are several future directions for the study of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one. One direction is to further investigate its potential use in the treatment of neurological disorders, such as depression and schizophrenia. Another direction is to study its mechanism of action in more detail, particularly its effects on the dopamine and serotonin systems in the brain. Additionally, further research is needed to determine the long-term effects of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one on the brain and body.
合成法
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of 4-methyl-2-pentanone with hydroxylamine hydrochloride to form 4-methyl-2-pentanone oxime. The resulting oxime is then reacted with acetic anhydride to form 3-acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one.
科学的研究の応用
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has also been shown to have an effect on the dopamine and serotonin systems in the brain, which are involved in mood regulation. These properties make 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one a potential candidate for the study of neurological disorders such as depression and schizophrenia.
特性
CAS番号 |
126863-12-5 |
|---|---|
製品名 |
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one |
分子式 |
C9H13NO2 |
分子量 |
167.2 g/mol |
IUPAC名 |
3-acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-10(4)8(12)9(6,3)7(2)11/h1,5H2,2-4H3 |
InChIキー |
RDMSDUFKURBWMB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(=C)CN(C1=O)C)C |
正規SMILES |
CC(=O)C1(C(=C)CN(C1=O)C)C |
同義語 |
2-Pyrrolidinone, 3-acetyl-1,3-dimethyl-4-methylene- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)
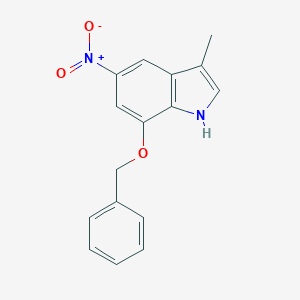
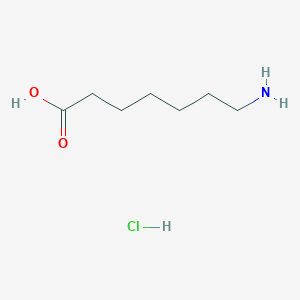
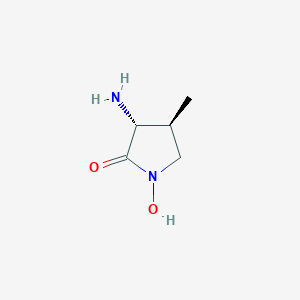
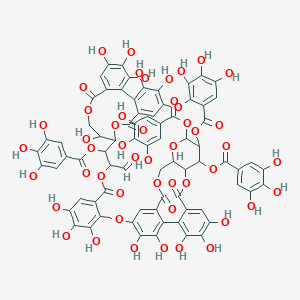
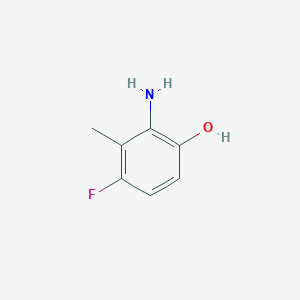
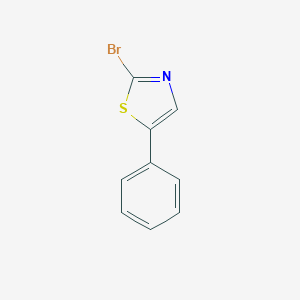
![tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B144468.png)
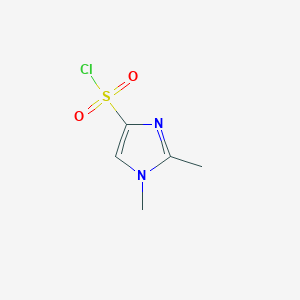
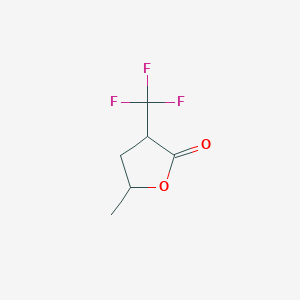
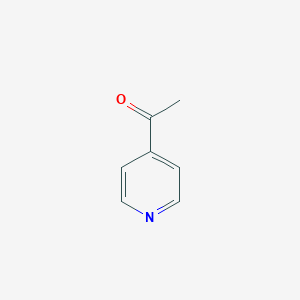
![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
